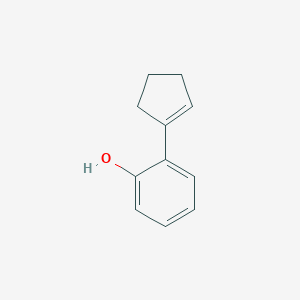![molecular formula C14H18N4O7 B14470579 9-azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol CAS No. 70243-40-2](/img/structure/B14470579.png)
9-azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-azabicyclo[3.3.1]nonane derivatives often involves cyclization reactions. For instance, a radical-based strategy can be employed to construct the azabicyclo[3.3.1]nonane framework . Another method involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives using a ruthenium catalyst to obtain endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives .
Industrial Production Methods: Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and controlled reaction environments are common practices in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution: Substitution reactions involving the azabicyclo[3.3.1]nonane framework can be carried out using appropriate nucleophiles or electrophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: ABNO along with (MeO bpy)Cu I (OTf) (MeO bpy = 4,4′-dimethoxy-2,2′-bipyridine) as a catalytic system.
Reduction: Sodium borohydride or hydrogen with a ruthenium catalyst.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution pattern.
Major Products:
Oxidation: Carbonyl compounds from alcohols.
Reduction: Endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives.
Substitution: Substituted azabicyclo[3.3.1]nonane derivatives.
Applications De Recherche Scientifique
Chemistry:
Biology and Medicine:
- The azabicyclo[3.3.1]nonane framework is present in various biologically active natural products and synthetic compounds with potential pharmacological applications .
Industry:
Mécanisme D'action
The mechanism of action for compounds containing the 9-azabicyclo[3.3.1]nonane framework often involves interactions with specific molecular targets, such as enzymes or receptors. For example, derivatives of this framework have been studied for their potential as nicotinic acetylcholine receptor agonists, which can influence the central and vegetative nervous systems .
Comparaison Avec Des Composés Similaires
- 2-Azaadamantane-N-oxyl
- 1-Methyl-2-azaadamantane-N-oxyl
- KetoABNO
- TEMPO
Uniqueness: The 9-azabicyclo[3.3.1]nonane framework is unique due to its rigid bicyclic structure, which can enhance the stability and specificity of its interactions with molecular targets. This makes it a valuable scaffold in the design of biologically active compounds and catalysts .
Conclusion
9-Azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol is a compound with diverse chemical properties and potential applications in various fields. Its unique structure allows it to participate in a range of chemical reactions and makes it a valuable tool in scientific research and industrial applications.
Propriétés
Numéro CAS |
70243-40-2 |
|---|---|
Formule moléculaire |
C14H18N4O7 |
Poids moléculaire |
354.32 g/mol |
Nom IUPAC |
9-azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H15N.C6H3N3O7/c1-3-7-5-2-6-8(4-1)9-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7-9H,1-6H2;1-2,10H |
Clé InChI |
LFYGOENPGMJALV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCCC(C1)N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide](/img/structure/B14470509.png)



![6-[3-(Chloromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14470545.png)




![1-[(Z)-(1-Amino-2,2,2-trichloroethylidene)amino]-3-phenoxypropan-2-yl acetate](/img/structure/B14470584.png)



